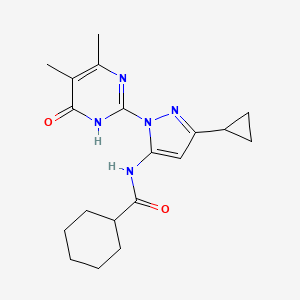
N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide" is a complex molecule that likely falls within the class of heterocyclic compounds, which are rings containing at least one atom other than carbon. These types of compounds are often of interest in the development of pharmaceuticals due to their diverse range of biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, N-hydroxyamide-containing heterocycles have been prepared and utilized as additives in peptide synthesis using the dicyclohexylcarbodiimide (DCC) method, which is known for high yield and minimal racemization . Another synthesis approach involves the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or condensation reactions to produce carboxamides, which can further react to form various heterocyclic structures . Additionally, intramolecular cyclization and [3+2] cycloaddition reactions have been employed to create novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple ring systems that often include nitrogen atoms. These structures can be further modified through various functional groups, leading to a wide array of derivatives with different chemical and biological properties. The presence of substituents such as cyclopropyl and cyclohexanecarboxamide groups can influence the molecule's conformation and reactivity .
Chemical Reactions Analysis
Heterocyclic compounds can undergo a variety of chemical reactions. The reactivity of such compounds is influenced by the presence of functional groups and the electronic nature of the heterocycle. For example, the amino group in pyrazole carboxamides can participate in reactions with thiols to form tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Similarly, the presence of reactive sites on pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives allows for cycloaddition reactions to yield isoxazolines and isoxazoles .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide" are not detailed in the provided papers, related heterocyclic compounds typically exhibit properties that make them suitable for pharmaceutical applications. These properties may include solubility in organic solvents, stability under physiological conditions, and the ability to form stable crystals for X-ray crystallography studies. The electronic structure of the heterocycle can also impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development .
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Applications
One area of research focuses on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase (a key enzyme in the inflammatory process) activities. These compounds have shown promise in cytotoxic tests against cancer cell lines such as HCT-116 and MCF-7, offering a foundation for the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Antioxidant Properties
Another direction of research explores the antioxidant activities of new indane-amide containing pyrazole, pyrimidine, and other heterocyclic derivatives. These compounds have been evaluated for their potential neuroprotective activity against diseases like Alzheimer's, showcasing promising antioxidant activities (Mohamed et al., 2019).
Insecticidal and Antibacterial Potential
Research has also been conducted on the synthesis of pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. This work highlights the chemical versatility of pyrazolopyrimidines for developing new antimicrobial agents (Deohate et al., 2020).
Molecular Docking and DFT Studies
Further studies include molecular docking and density functional theory (DFT) analyses to understand the interaction of pyrazolopyrimidine derivatives with biological targets, providing insights into their antitumor activities and guiding the design of more effective therapeutic agents (Fahim et al., 2019).
Synthesis of Novel Isoxazolines and Isoxazoles
The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions is another field of research. This approach has the potential to yield compounds with various biological activities, contributing to the diversity of the chemical space explored for therapeutic applications (Rahmouni et al., 2014).
Propriétés
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-11-12(2)20-19(22-17(11)25)24-16(10-15(23-24)13-8-9-13)21-18(26)14-6-4-3-5-7-14/h10,13-14H,3-9H2,1-2H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAJKOIRKZIXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2542233.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2542234.png)
![5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2542235.png)
![1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea](/img/structure/B2542237.png)
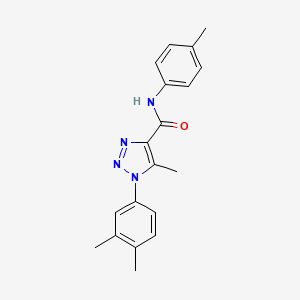
![4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2542239.png)
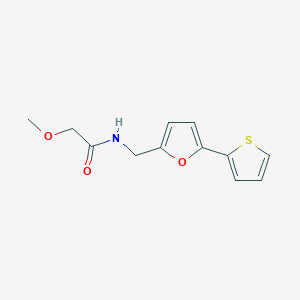
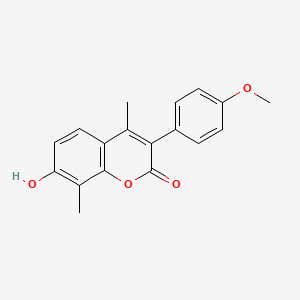
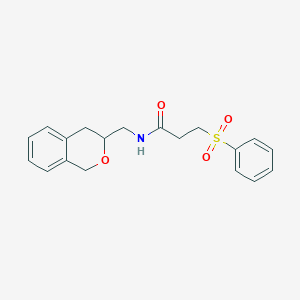


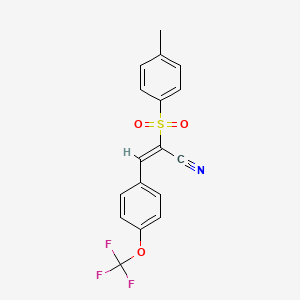
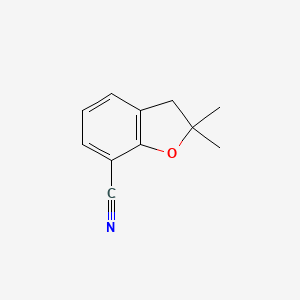
![N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2542256.png)